molecular formula C12H24ClNO2 B6239682 tert-butyl 2-amino-2-cyclohexylacetate hydrochloride CAS No. 1888498-82-5

tert-butyl 2-amino-2-cyclohexylacetate hydrochloride

Cat. No.: B6239682
CAS No.: 1888498-82-5
M. Wt: 249.8
InChI Key:
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Description

tert-Butyl 2-amino-2-cyclohexylacetate hydrochloride: is an organic compound with the molecular formula C12H24O2N1Cl1. It is a hydrochloride salt form of tert-butyl 2-amino-2-cyclohexylacetate, which is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride typically involves the following steps:

  • Formation of tert-butyl 2-amino-2-cyclohexylacetate

      Starting Materials: Cyclohexylamine, tert-butyl bromoacetate.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base like triethylamine is often used to neutralize the hydrogen bromide formed during the reaction.

      Procedure: Cyclohexylamine is reacted with tert-butyl bromoacetate to form tert-butyl 2-amino-2-cyclohexylacetate.

  • Conversion to Hydrochloride Salt

      Starting Materials: tert-butyl 2-amino-2-cyclohexylacetate, hydrochloric acid.

      Reaction Conditions: The free base is dissolved in an organic solvent and treated with anhydrous hydrochloric acid gas or a solution of hydrochloric acid in an organic solvent.

      Procedure: The hydrochloric acid reacts with the amine group to form the hydrochloride salt, which is then isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and filtration to achieve high purity.

    Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere to prevent oxidation.

      Products: Reduction can convert the ester group to an alcohol.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents.

      Products: Substitution reactions can replace the tert-butyl ester group with other functional groups.

Common Reagents and Conditions

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Acid or base catalysts depending on the reaction type.

    Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Chiral Auxiliary: Employed in asymmetric synthesis to induce chirality in target molecules.

Biology

    Enzyme Inhibitor: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Pharmaceutical Intermediate: Used in the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Potential Therapeutic Agent: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can:

    Bind to Active Sites: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Receptor Activity: Act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-amino-2-phenylacetate hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.

    tert-Butyl 2-amino-2-methylpropanoate hydrochloride: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

    Steric Hindrance: The cyclohexyl group provides significant steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

    Hydrophobicity: The cyclohexyl group increases the hydrophobic character, influencing its solubility and distribution in biological systems.

Properties

CAS No.

1888498-82-5

Molecular Formula

C12H24ClNO2

Molecular Weight

249.8

Purity

95

Origin of Product

United States

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